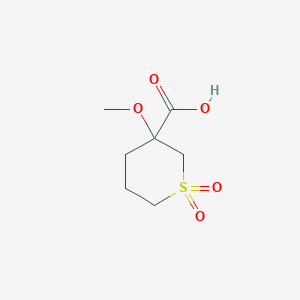
3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid typically involves the reaction of a thiane derivative with methanol and an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents include methanol or ethanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines
Major Products
Oxidation: Sulfone derivatives
Reduction: Thiane derivatives
Substitution: Various substituted thiane derivatives
Scientific Research Applications
3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The presence of the methoxy and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
- 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
Uniqueness
3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is unique due to its six-membered thiane ring, which provides distinct chemical properties compared to its five-membered counterparts like thietane and thiolane derivatives. This structural difference influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.
Biological Activity
3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, along with its potential therapeutic applications and mechanisms of action.
The compound is synthesized through the reaction of 2-methoxy-1,1-dioxo-1λ6-thiane-3-carbaldehyde with sodium cyanide and acetic anhydride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm its structure and purity.
Antibacterial and Antifungal Properties
This compound exhibits significant antibacterial activity against various microorganisms. Notable findings include:
- Escherichia coli
- Pseudomonas aeruginosa
- Candida albicans
These studies indicate that the compound can inhibit the growth of these pathogens effectively, suggesting its potential use in treating infections caused by these organisms.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound suggest it can neutralize free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound is believed to stem from its interactions with specific enzymes and proteins within biological systems. These interactions may inhibit enzyme activity or alter protein functions, contributing to its antibacterial and anti-inflammatory effects.
Case Studies
Several studies have evaluated the compound's efficacy in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Potential Applications
Given its broad spectrum of biological activities, this compound holds promise for applications in:
- Pharmaceutical Development : As a lead compound for new antibacterial and anti-inflammatory drugs.
- Cosmetic Industry : Due to its antioxidant properties, it may be incorporated into formulations aimed at reducing oxidative damage to skin cells.
Properties
Molecular Formula |
C7H12O5S |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-methoxy-1,1-dioxothiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-12-7(6(8)9)3-2-4-13(10,11)5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
MZHMEOMZYMCVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















